4-Isopropyl-6-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-methyl-4-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-7(3)10-9(11)5-8/h4-6H,1-3H3,(H,10,11) |
InChI Key |
ILKTZOLAVLJTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Isopropyl 6 Methylpyridin 2 1h One
General Synthetic Approaches to Substituted Pyridin-2(1H)-ones
The construction of the pyridin-2(1H)-one ring system can be achieved through several reliable methods, including classical cyclocondensation reactions and more contemporary multicomponent reactions.
Cyclocondensation Reactions for Pyridinone Core Formation
Cyclocondensation reactions are a foundational strategy for forming the pyridin-2(1H)-one core. youtube.combeilstein-journals.org These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent with an ammonia (B1221849) source to form the heterocyclic ring. youtube.com A common and versatile approach is the Guareschi-Thorpe reaction, which utilizes a β-ketoester and a cyanoacetamide in the presence of a base. This method is highly effective for producing 3-cyano-2-pyridones, which can be further functionalized. acsgcipr.org Another classical method is the Bohlmann-Rahtz pyridine (B92270) synthesis, which can be adapted to yield pyridin-2(1H)-one derivatives. acsgcipr.org These reactions often proceed through a series of condensation, cyclization, and dehydration or elimination steps to afford the aromatic pyridinone ring. acsgcipr.org
Multicomponent Reaction (MCR) Approaches to Functionalized Pyridinones
Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like functionalized pyridinones due to their high efficiency and atom economy. researchgate.netbohrium.com MCRs allow for the construction of the pyridinone scaffold in a single step from three or more starting materials, thereby reducing the number of synthetic operations and purification steps. researchgate.netbohrium.com
A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be modified to produce pyridin-2(1H)-one analogues. acsgcipr.org This reaction typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source, often leading to a dihydropyridine intermediate that is subsequently oxidized to the pyridone. acsgcipr.org More recent MCRs can involve four or more components, enabling the rapid generation of diverse and highly substituted pyridinone libraries. nih.govrsc.org For instance, a one-pot reaction of an aldehyde, malononitrile, an active methylene (B1212753) compound, and an amine can efficiently yield polysubstituted pyridin-2(1H)-ones. nih.gov
| Reaction Type | Key Reactants | Primary Product |
| Guareschi-Thorpe Reaction | β-ketoester, Cyanoacetamide | 3-Cyano-2-pyridone |
| Hantzsch-type Synthesis | β-ketoester, Aldehyde, Ammonia source | Dihydropyridone (requires oxidation) |
| Four-Component Reaction | Aldehyde, Malononitrile, Active Methylene Compound, Amine | Polysubstituted Pyridin-2(1H)-one |
Strategies for Introducing Alkyl Substituents on Pyridinone Rings
The introduction of alkyl groups, such as isopropyl and methyl, onto the pyridinone ring can be accomplished in two primary ways: by incorporating the substituents into the precursors before ring formation or by post-synthesis modification of the pyridinone core.
The most straightforward method is to use starting materials that already contain the desired alkyl groups. For example, in a cyclocondensation reaction, a β-ketoester with the appropriate alkyl substituent can be used.
Alternatively, direct C-H functionalization of the pre-formed pyridinone ring has emerged as a powerful tool for introducing alkyl substituents. researchgate.net This can be achieved through various methods, including radical alkylation. researchgate.net Another strategy involves the conversion of the pyridinone to a halopyridine, which can then undergo cross-coupling reactions, such as Suzuki or Kumada coupling, with appropriate organometallic reagents to introduce the alkyl groups. The regioselectivity of these reactions can often be controlled by the directing effects of existing functional groups on the ring. acs.org
Targeted Synthesis of 4-Isopropyl-6-methylpyridin-2(1H)-one
The synthesis of this compound requires a strategic approach to ensure the correct placement of the isopropyl and methyl groups on the pyridinone ring.
Retrosynthetic Analysis for the this compound Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comethernet.edu.etyoutube.com For this compound, a logical disconnection strategy is to break the bonds formed during a cyclocondensation reaction. This leads back to a β-dicarbonyl compound and an ammonia source. Specifically, the pyridinone ring can be retrosynthetically cleaved to reveal 4-methyl-2-pentanone (B128772) (which provides the isopropyl and one carbon of the methyl group) and a derivative of acetic acid that provides the remaining carbons and the nitrogen atom.
Another retrosynthetic approach considers a multicomponent reaction. In this case, the molecule could be disconnected into isobutyraldehyde (B47883) (providing the isopropyl group), a three-carbon building block like acetone (B3395972) or an equivalent, and an ammonia source.
Precursor Design and Feasible Reaction Pathways
Based on the retrosynthetic analysis, a feasible synthetic route would involve the condensation of 4-methyl-2-pentanone with a suitable C2 synthon and an ammonia source. A practical approach would be the reaction of 4-methyl-2-pentanone with ethyl cyanoacetate (B8463686) in the presence of a base and ammonia. This would proceed through a series of condensations and cyclization to form a cyanopyridone intermediate, which could then be de-cyanated to yield the target molecule.
An alternative pathway could involve the reaction of diketene (B1670635) with 3-amino-4-methyl-2-pentene. The enamine, formed in situ from 4-methyl-2-pentanone and ammonia, would react with diketene to form a linear intermediate that subsequently cyclizes to the desired this compound.
The selection of a specific pathway would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification.
| Precursor | Role in Synthesis |
| 4-Methyl-2-pentanone | Source of the isopropyl and methyl groups |
| Ethyl cyanoacetate | Provides the C2 and C3 carbons and the nitrogen atom |
| Diketene | A reactive C4 building block |
| Ammonia | Nitrogen source for the heterocycle |
| Isobutyraldehyde | Potential source for the isopropyl group in an MCR |
Condensation Reactions Involving β-Keto Esters and Nitrogen Sources
A foundational and widely employed method for the synthesis of 2-pyridones involves the condensation of a β-keto ester with a suitable nitrogen source. This approach builds the pyridinone ring in a single, often high-yielding, step. For the specific synthesis of this compound, a key starting material would be an appropriately substituted β-keto ester, namely ethyl 3-isopropyl-5-methyl-4-oxohexanoate, condensed with a simple nitrogen source like ammonia or a protected equivalent.
To achieve the desired 4-isopropyl-6-methyl substitution pattern through a β-keto ester route, one would theoretically start with a β-keto ester bearing the isopropyl group at the γ-position and a methyl group at the α-position. The cyclization with a nitrogen source would then yield the target pyridinone.
Table 1: Illustrative Condensation Reactions for Pyridinone Synthesis
| β-Dicarbonyl Compound | Nitrogen Source | Catalyst/Conditions | Product |
| Ethyl acetoacetate | Aqueous ammonia | Heat | 4-hydroxy-6-methylpyridin-2(1H)-one |
| Diethyl malonate | Imino ester | - | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate |
| Dimethyl 3-oxopentanedioate | Primary amine, DMF-DMA | L-proline | Substituted 2-(1H)-pyridinone |
This table presents examples of pyridinone syntheses analogous to the proposed route for this compound.
Derivatization of Pre-formed Pyridinone Scaffolds
An alternative and highly versatile approach involves the modification of a pre-synthesized pyridinone core, such as 6-methylpyridin-2(1H)-one. This strategy allows for the late-stage introduction of the isopropyl group at the C4 position, offering flexibility in the synthesis of various analogs. Key reactions in this category include electrophilic aromatic substitution and related transformations.
One potential method is the Friedel-Crafts acylation of 6-methylpyridin-2(1H)-one. This reaction would introduce an isobutyryl group at the C4 position using isobutyryl chloride or isobutyric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting 4-isobutyryl-6-methylpyridin-2(1H)-one can then be reduced to the target this compound. Common reduction methods for this transformation include the Wolff-Kishner or Clemmensen reduction.
It is important to consider the regioselectivity of the Friedel-Crafts reaction on the pyridinone ring, as substitution at other positions (e.g., C3 or C5) could occur. The electronic nature of the pyridinone ring and the reaction conditions will play a crucial role in directing the acylation to the desired C4 position.
Incorporation of Isopropyl and Methyl Groups via Organometallic or Alkylation Reactions
Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds and can be employed to introduce the isopropyl and methyl groups onto the pyridinone scaffold.
A plausible strategy involves the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with a suitable electrophilic precursor. For instance, a 4-halo-6-methylpyridin-2(1H)-one derivative could undergo a cross-coupling reaction with an isopropyl organometallic reagent. Alternatively, the addition of a Grignard reagent to a pyridinium (B92312) salt can lead to the formation of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridone. This approach has been demonstrated for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, offering a pathway to chiral dihydropyridones. nih.gov
Direct alkylation of the pyridinone ring is another possibility. Catalytic methods for the alkylation of pyridines and quinolines via C-H bond activation have been developed. These reactions often require a directing group or specific substitution patterns to achieve high regioselectivity. The application of such a method to 6-methylpyridin-2(1H)-one would need to be optimized to favor alkylation at the C4 position with an isopropyl source.
Table 2: Potential Organometallic and Alkylation Approaches
| Pyridinone Substrate | Reagent | Reaction Type | Potential Product |
| 4-Halo-6-methylpyridin-2(1H)-one | Isopropylmagnesium bromide | Cross-coupling | This compound |
| 6-Methylpyridin-2(1H)-one | Isobutyryl chloride / AlCl₃ | Friedel-Crafts Acylation | 4-Isobutyryl-6-methylpyridin-2(1H)-one |
| 4-Acyl-6-methylpyridin-2(1H)-one | Isopropylmagnesium bromide | Grignard Addition | Tertiary alcohol precursor |
| 6-Methylpyridin-2(1H)-one | Isopropyl halide / Catalyst | C-H Alkylation | This compound |
This table outlines theoretical pathways for the synthesis of the target compound using organometallic and alkylation reactions.
Principles of Pot, Atom, and Step Economy (PASE) in Pyridinone Synthesis
The principles of Pot, Atom, and Step Economy (PASE) are central to the development of efficient and environmentally benign synthetic methodologies. These principles advocate for minimizing the number of reaction vessels (pot economy), maximizing the incorporation of reactant atoms into the final product (atom economy), and reducing the number of synthetic steps (step economy).
The derivatization strategies, while potentially less step-economical, can be optimized to improve their PASE profile. For example, catalytic C-H activation methods for alkylation would be more atom-economical than classical cross-coupling reactions that require pre-functionalized substrates and stoichiometric reagents.
By applying the PASE principles, chemists can design more sustainable and cost-effective routes to valuable compounds like this compound, aligning with the broader goals of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 4 Isopropyl 6 Methylpyridin 2 1h One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 4-Isopropyl-6-methylpyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values. The pyridinone ring, with its conjugated system and heteroatoms, significantly influences the chemical shifts of the ring protons.
The broad signal for the N-H proton is anticipated to appear significantly downfield, typically in the range of δ 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. The two vinyl protons on the pyridinone ring, H3 and H5, are expected to resonate in the aromatic region, with their chemical shifts influenced by the neighboring substituents. The isopropyl group will present as a septet for the CH proton and a doublet for the two equivalent methyl groups. The methyl group at the C6 position will appear as a singlet.
Coupling constants (J), reported in Hertz (Hz), provide information about the connectivity of adjacent protons. Vicinal coupling (³J) between the ring protons, H3 and H5, would be expected if they were adjacent, but in this structure, they are separated by the isopropyl group, so no direct coupling is anticipated. The most prominent coupling will be observed in the isopropyl group, with a typical ³J value of around 7 Hz between the CH proton and the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | 10.0 - 12.0 | br s | - |
| H3 | ~6.1 | s | - |
| H5 | ~5.9 | s | - |
| CH (isopropyl) | 2.8 - 3.2 | sept | ~7.0 |
| CH₃ (isopropyl) | ~1.2 | d | ~7.0 |
Note: Predicted values are based on the analysis of similar pyridinone structures and general NMR principles.
Carbon-13 NMR (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.
The carbonyl carbon (C2) of the pyridinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The other sp² hybridized carbons of the ring (C3, C4, C5, and C6) will resonate between δ 100 and 150 ppm. The sp³ hybridized carbons of the isopropyl and methyl substituents will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 165 - 170 |
| C3 | ~105 |
| C4 | 145 - 150 |
| C5 | ~100 |
| C6 | 150 - 155 |
| CH (isopropyl) | 30 - 35 |
| CH₃ (isopropyl) | ~20 |
Note: Predicted values are based on the analysis of analogous compounds and established ¹³C NMR chemical shift correlations.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, JMOD) for Structural Connectivity
2D NMR techniques are powerful for establishing the complete structural connectivity of a molecule by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a strong cross-peak is expected between the CH proton and the methyl protons of the isopropyl group, confirming their connectivity. sdsu.eduyoutube.com No other significant correlations are anticipated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. pressbooks.pubepfl.ch It would be used to definitively assign the signals for the CH/CH of the isopropyl group, the CH₃/CH₃ of the isopropyl group, the CH₃/CH₃ at C6, and the C3-H3 and C5-H5 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the isopropyl CH proton to C3, C4, and C5, and from the methyl protons at C6 to C5 and C2.
JMOD (J-Modulated Spin Echo) or DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same way as the others, these experiments provide information about the number of protons attached to each carbon atom (CH, CH₂, CH₃, or quaternary C). This would be used to confirm the assignments made from the ¹³C NMR and HSQC spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to the vibrations of its functional groups.
A broad absorption band in the region of 3200-2800 cm⁻¹ is expected for the N-H stretching vibration, indicative of hydrogen bonding. The C=O stretching vibration of the lactam group will give rise to a strong, sharp peak typically in the range of 1650-1680 cm⁻¹. The C=C stretching vibrations of the pyridinone ring will appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the isopropyl and methyl groups will be observed just below 3000 cm⁻¹. C-H bending vibrations for these aliphatic groups will be present in the 1470-1360 cm⁻¹ range. cdnsciencepub.com
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 2800 | Broad, Strong |
| C-H Stretch (sp³) | 2980 - 2850 | Medium to Strong |
| C=O Stretch (Lactam) | 1680 - 1650 | Strong, Sharp |
| C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |
Note: Predicted frequencies are based on characteristic group frequencies from FT-IR correlation tables and data from similar compounds.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. Vibrations that result in a change in polarizability of the molecule are Raman active.
For this compound, the C=C stretching vibrations of the pyridinone ring are expected to produce strong Raman signals due to the polarizable π-system. The symmetric C-H stretching and bending vibrations of the methyl and isopropyl groups should also be visible. The C=O stretch is often weaker in the Raman spectrum compared to the FT-IR spectrum. The N-H stretching vibration is typically weak and broad in Raman spectra.
A key advantage of Raman spectroscopy is its low interference from water, which can be beneficial if the sample is analyzed in an aqueous medium. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net
Table 4: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C=C Stretch (Ring) | 1600 - 1450 | Strong |
| C-H Stretch (sp³) | 2980 - 2850 | Medium |
| C-H Bend (Aliphatic) | 1470 - 1360 | Medium |
Note: Predicted Raman shifts are based on the expected Raman activity of the functional groups and data from analogous aromatic and heterocyclic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of the compound is C₁₀H₁₅NO, which gives it a calculated exact mass of 165.1154 g/mol .
Under electron ionization (EI), the molecule is expected to exhibit a distinct fragmentation pattern. The fragmentation of 2-pyridone structures is well-documented and typically involves characteristic losses. rsc.org For alkyl-substituted pyridinones, fragmentation pathways often involve the alkyl substituents. A primary fragmentation for the 2-pyridone ring itself is the loss of a neutral carbon monoxide (CO) molecule.
For this compound, the following fragmentation patterns can be predicted:
Loss of a methyl radical (-•CH₃): A common fragmentation for molecules containing isopropyl or methyl groups, leading to a fragment ion [M-15]⁺.
Loss of propene (C₃H₆) via McLafferty rearrangement: The isopropyl group can facilitate a rearrangement, leading to the elimination of propene and formation of a radical cation [M-42]⁺•.
Loss of Carbon Monoxide (-CO): A characteristic fragmentation of the pyridone ring, resulting in a fragment ion [M-28]⁺•.
| Process | Lost Fragment | Fragment m/z (Expected) | Notes |
|---|---|---|---|
| Molecular Ion | - | 165 | The parent ion [M]⁺•. |
| α-Cleavage | •CH₃ | 150 | Loss of a methyl radical from the isopropyl group. |
| Ring Fragmentation | CO | 137 | Characteristic loss of carbon monoxide from the pyridone ring. |
| McLafferty Rearrangement | C₃H₆ (propene) | 123 | Possible rearrangement involving the isopropyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated π systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the ultraviolet and visible regions. rsc.org The pyridin-2(1H)-one core is a chromophore that gives rise to distinct electronic transitions.
The primary electronic transitions observed in this class of compounds are:
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridone ring. For substituted pyridines, these transitions are observed in the near-ultraviolet region. aip.org
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
The position and intensity of these absorption bands are influenced by the substituents on the pyridone ring and the polarity of the solvent. researchgate.netresearchgate.net Alkyl groups like methyl and isopropyl act as auxochromes and can cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridin-2(1H)-one. Solvent effects are also significant; polar solvents can lead to shifts in the absorption bands due to interactions with the chromophore. aip.org For instance, studies on substituted pyridones have shown that absorption bands can shift based on solvent polarity. researchgate.net
| Transition Type | Typical Wavelength (λmax) Range | Relative Intensity (ε) | Notes |
|---|---|---|---|
| π → π | ~280-320 nm | High | Corresponds to the main absorption band of the conjugated pyridone system. |
| n → π | >320 nm | Low | Often appears as a shoulder on the main π → π* absorption band. |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the available literature, extensive studies on closely related 2-pyridinone analogues provide a clear model for its expected solid-state structure.
Studies on compounds like 4,6-dimethyl-1H-pyridin-2-one reveal that 2-pyridinone molecules typically form centrosymmetric dimers in the crystal lattice. msu.ru This dimerization occurs through strong intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another. researchgate.net This hydrogen bonding is a dominant feature that dictates the molecular packing. The pyridone ring itself is generally planar.
For this compound, a similar dimeric structure held by N-H···O hydrogen bonds is anticipated. The crystal system and unit cell parameters would be specific to the compound, reflecting the packing arrangement influenced by the size and shape of the isopropyl and methyl substituents. The table below summarizes crystallographic data for an analogous compound, 4,6-dimethyl-1H-pyridin-2-one, to illustrate the typical structural parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.851(2) |
| b (Å) | 13.844(3) |
| c (Å) | 7.111(2) |
| β (°) | 104.14(2) |
| Volume (ų) | 654.1(3) |
| Z (molecules/unit cell) | 4 |
| Key Structural Feature | Forms centrosymmetric dimers via N-H···O hydrogen bonds. |
Chromatographic Methods for Purity and Mixture Analysis (TLC, GC-MS, HPLC, UPLC)
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. The choice of technique depends on the volatility of the compound and the required analytical information.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing the purity of a sample. For pyridinone derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govwho.int The mobile phase is typically a mixture of a nonpolar and a polar organic solvent, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727). The polarity of the solvent system is adjusted to achieve optimal separation, with visualization often accomplished using a UV lamp due to the compound's UV-absorbing properties.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. cdc.gov Pyridine (B92270) and its alkyl derivatives can be analyzed by GC, often using capillary columns. nih.govnih.gov For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the N-H group. The mass spectrometer detector provides structural information, aiding in the identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common and versatile methods for the analysis and purification of pyridinone derivatives. researchgate.net
Stationary Phase: Reversed-phase columns, such as C18 or C8, are typically employed.
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is common. helixchrom.comsielc.comhelixchrom.com An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by protonating the basic nitrogen atom.
Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~300 nm) is standard. nih.gov UPLC, which uses smaller particle size columns and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. austinpublishinggroup.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be a powerful tool for analyzing N-containing heterocycles. nih.gov
| Method | Typical Stationary Phase | Typical Mobile Phase/Conditions | Detection Method |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV Light (254 nm) |
| GC-MS | Capillary column (e.g., DB-5ms) | Temperature programming; Helium carrier gas | Mass Spectrometry (EI) |
| HPLC/UPLC | Reversed-phase (C18, C8) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | UV/Diode Array Detector (DAD) |
Chemical Reactivity and Derivatization Strategies for 4 Isopropyl 6 Methylpyridin 2 1h One
Reactivity of the Pyridinone Nitrogen Atom
The nitrogen atom in the pyridin-2(1H)-one ring is a key site for functionalization. Although it exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, many reactions proceed selectively at the nitrogen atom.
N-Alkylation and N-Arylation: The direct alkylation of the pyridinone nitrogen is a common strategy to introduce diverse substituents. nih.gov This reaction typically involves treating the pyridinone with an alkyl halide in the presence of a base. However, a significant challenge is the potential for competing O-alkylation. nih.gov The choice of solvent and base can influence the N- versus O-selectivity. For instance, using cesium fluoride (B91410) (CsF) can tune the reaction, with benzyl (B1604629) chlorides favoring N-alkylation. thieme-connect.com Modern methods have been developed to achieve high regioselectivity for N-alkylation under mild conditions, sometimes even in aqueous media. researchgate.netorganic-chemistry.orggoogle.com N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as those employing rhodium catalysts. acs.org
N-Acylation: Acylation of the nitrogen atom introduces a carbonyl group, forming an N-acylpyridinone. This can be accomplished using acyl chlorides or anhydrides. These N-acyl derivatives can serve as intermediates for further transformations. For example, a rhodium-catalyzed dearomatization and subsequent 1,4-acyl migratory rearrangement of O-acylated pyridines has been developed to access N-substituted 2-pyridones. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Key Feature |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, CsF), Solvent (e.g., DMF, Toluene) | N-Alkyl-2-pyridinone | Introduces alkyl diversity; regioselectivity is a key challenge. nih.govresearchgate.netorganic-chemistry.org |
| N-Arylation | Aryl boronic acid, Rhodium catalyst | N-Aryl-2-pyridinone | Forms a C-N bond with an aromatic ring. acs.org |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base | N-Acyl-2-pyridinone | Introduces an amide-like functionality at the N1 position. researchgate.net |
Reactivity of the Carbonyl Group
The exocyclic carbonyl group at the C2 position is another important site for chemical modification, primarily through its conversion into other functional groups that enable further synthetic transformations.
Conversion to 2-Chloropyridine (B119429): A pivotal reaction for pyridin-2(1H)-ones is their conversion to the corresponding 2-chloropyridine derivatives. This transformation is typically achieved by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comnih.govresearchgate.net The resulting 2-chloropyridine is a highly valuable intermediate, as the chlorine atom can be readily displaced by nucleophiles or participate in various palladium-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.netrsc.orgresearchgate.netmdpi.com Solvent-free methods using equimolar POCl₃ have been developed for large-scale, efficient chlorination. nih.gov
Thionation: The carbonyl oxygen can be replaced with a sulfur atom in a thionation reaction to yield the corresponding pyridine-2(1H)-thione. Lawesson's reagent is a mild and effective reagent for this transformation, often preferred over harsher reagents like phosphorus pentasulfide. organic-chemistry.orggoogle.comnih.govresearchgate.net The resulting thiocarbonyl group can participate in its own unique set of reactions, expanding the synthetic utility of the scaffold.
| Reaction Type | Typical Reagent | Product | Synthetic Utility |
|---|---|---|---|
| Chlorination | Phosphorus oxychloride (POCl₃) | 2-Chloro-4-isopropyl-6-methylpyridine | Enables nucleophilic aromatic substitution and cross-coupling reactions. nih.govthieme-connect.com |
| Thionation | Lawesson's Reagent | 4-Isopropyl-6-methylpyridine-2(1H)-thione | Forms a thiocarbonyl for further derivatization. organic-chemistry.orgnih.gov |
Reactivity of the Isopropyl and Methyl Substituents
The alkyl groups at the C4 and C6 positions are not merely passive substituents; their C-H bonds can be activated for functionalization, particularly at the methyl group, which is analogous to a benzylic position.
Side-Chain Halogenation: The methyl group is susceptible to free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation. daneshyari.comnih.gov This reaction introduces a bromine atom onto the methyl group, yielding a 6-(bromomethyl) derivative. This brominated intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing for the extension of the side chain.
Side-Chain Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through catalytic aerobic oxidation methods. researchgate.netnih.govgoogle.com For example, N-hydroxyphthalimide (NHPI) combined with cobalt salts can catalyze the selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids. researchgate.net This transformation introduces a valuable carboxylic acid functionality for amide coupling or other derivatizations.
Regioselective Functionalization of the Pyridinone Ring
The pyridinone ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution at the C3 and C5 positions. The outcome of these reactions is directed by the activating nature of the ring nitrogen and the steric and electronic effects of the existing substituents.
Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce a halogen atom onto the pyridinone ring. Reagents like N-bromosuccinimide (NBS) can be used for regioselective bromination of activated pyridines. researchgate.netgoogle.com The precise position of substitution (C3 vs. C5) will depend on the reaction conditions and the combined directing influence of the N-H, C=O, isopropyl, and methyl groups.
Nitration: Nitration of the pyridinone ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for a wide range of further functionalization. youtube.com
Synthesis of Structurally Modified 4-Isopropyl-6-methylpyridin-2(1H)-one Analogues
The reactivity patterns described in the preceding sections form the basis for synthesizing a diverse library of analogues based on the this compound scaffold. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery. frontiersin.orgnih.govnih.gov
Modification at C2: Conversion of the pyridinone to the 2-chloro derivative is the gateway to a multitude of analogues. The chlorine can be displaced or used in cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic substituents. thieme-connect.comresearchgate.net
Buchwald-Hartwig Amination: Reaction with amines provides access to 2-amino-pyridine derivatives.
Sonogashira Coupling: Reaction with terminal alkynes yields 2-alkynylpyridines.
Modification at N1: As discussed in section 4.1, a wide variety of alkyl, aryl, and acyl groups can be installed on the ring nitrogen. researchgate.netacs.org
Modification of Side Chains: The 6-(bromomethyl) intermediate can react with various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of compounds with different functional groups at this position. The 6-carboxylic acid derivative allows for the synthesis of amide and ester libraries.
Modification of the Ring: Halogenation at C3 or C5 provides a handle for further cross-coupling reactions, allowing for the introduction of new substituents directly onto the pyridinone core. nih.govchemrxiv.orgchemrxiv.org
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
The derivatized analogues of this compound are valuable intermediates for constructing more complex molecules. The ability to introduce multiple points of diversity on a rigid, drug-like scaffold makes it an attractive starting point for various applications. innovareacademics.inresearchgate.net
For example, a bifunctional analogue could be created by first performing a side-chain bromination at the C6-methyl group and then a halogenation on the C3 or C5 position of the ring. This di-halogenated intermediate could then undergo sequential, site-selective cross-coupling reactions to build intricate, three-dimensional molecules. A related compound, 4-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, highlights how additional functional groups can be incorporated into the scaffold to serve as synthetic handles. chemscene.combldpharm.com The strategic combination of the reactions described above allows chemists to use this compound as a versatile platform for the synthesis of novel compounds for biological screening and materials science.
Computational and Theoretical Investigations of 4 Isopropyl 6 Methylpyridin 2 1h One Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental tools for exploring the electronic structure and thermodynamic stability of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecular system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. nih.gov For pyridone systems, methods such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov
These calculations also yield important energetic data, including the total electronic energy, zero-point vibrational energy (ZPVE), and thermal energies. By comparing the energies of different isomers or conformers, their relative stabilities can be accurately predicted.
Table 1: Representative Geometric Parameters for Pyridinone-type Structures from DFT Calculations Note: This table presents typical bond length ranges for the pyridinone core, as specific data for 4-Isopropyl-6-methylpyridin-2(1H)-one is not available. The actual values would be influenced by the substituents.
| Bond Type | Typical Bond Length (Å) |
| C=O | 1.24 - 1.26 |
| N-H | 1.01 - 1.02 |
| C-N | 1.36 - 1.40 |
| C=C | 1.35 - 1.37 |
| C-C | 1.42 - 1.45 |
Pyridin-2(1H)-one derivatives exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. This equilibrium is highly sensitive to the surrounding environment, such as the solvent. wuxibiology.com In the gas phase, the 2-hydroxypyridine (enol) tautomer is often slightly more stable or of nearly equal energy to the 2-pyridone (keto) form. nih.gov However, in polar solvents and in the solid state, the equilibrium overwhelmingly favors the more polar 2-pyridone tautomer due to stronger intermolecular interactions like hydrogen bonding. nih.gov
Computational studies can quantify the relative stabilities of these tautomers by calculating their energies. Ab initio and DFT calculations have shown that after correcting for zero-point vibrational energy, the energy difference in the gas phase is very small, often less than 1 kcal/mol. wayne.edu Theoretical models can also simulate solvent effects, qualitatively reproducing the shift toward the pyridone form in condensed phases. wayne.edu
Table 2: Calculated Relative Stabilities of 2-Pyridone and 2-Hydroxypyridine Tautomers Data based on the parent 2-pyridone system.
| Method/Condition | More Stable Tautomer | Energy Difference (kcal/mol) |
| Ab initio (Gas Phase) | 2-Pyridone | ~0.3 |
| Experimental (Gas Phase) | 2-Hydroxypyridine | ~0.3 |
| Experimental (Water) | 2-Pyridone | ~12 |
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) provide critical information about a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.com For pyridone derivatives, the HOMO is typically characterized by π-orbitals distributed across the ring and the exocyclic oxygen atom, while the LUMO is a π* antibonding orbital. DFT calculations are routinely used to compute the energies of these orbitals. researchgate.net
Table 3: Representative FMO Parameters for Pyridinone-type Structures Note: Values are illustrative for the pyridone class of compounds.
| Parameter | Typical Energy Range (eV) | Implication |
| EHOMO | -5.0 to -6.5 | Electron-donating ability |
| ELUMO | -2.0 to -3.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.0 to 4.5 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. tandfonline.com
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. tandfonline.com
Green regions represent neutral or near-zero potential.
For a pyridone derivative, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the nitrogen (N-H) would be a region of positive potential (blue), indicating its acidic character. nih.gov
Analysis of Intramolecular Charge Delocalization and Hyperconjugative Interactions (NBO)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding (σ, π) and antibonding (σ, π) orbitals. nih.gov
Topological Analysis of Electron Density (ELF, LOL, RDG) for Bonding Characteristics
The topological analysis of electron density provides a rigorous and quantitative description of chemical bonding based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM). gla.ac.uknih.gov This analysis examines the gradient of the electron density (ρ(r)) to partition the molecule into atomic basins. researchgate.net Critical points in the density, where the gradient is zero, are located and classified to characterize the nature of chemical interactions (e.g., bond critical points, ring critical points). nih.gov
In addition to QTAIM, other functions are used to visualize and understand bonding:
Electron Localization Function (ELF): ELF measures the likelihood of finding an electron pair in a given region of space. researchgate.net High ELF values indicate regions of core electrons, covalent bonds, and lone pairs, providing a clear depiction of the Lewis structure.
Localized Orbital Locator (LOL): Similar to ELF, LOL helps to visualize areas of high electron localization, offering insights into bonding patterns.
Reduced Density Gradient (RDG): The RDG is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density, allowing for the characterization of weak interactions that are crucial for molecular conformation and crystal packing. uniovi.es
Prediction and Validation of Spectroscopic Data through Computational Methods
Computational methods, particularly those rooted in quantum mechanics, are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely employed to calculate various spectroscopic parameters, which can then be compared with experimental data for validation.
The vibrational frequencies of this compound can be predicted using DFT calculations. By optimizing the molecular geometry and computing the Hessian matrix, the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be determined. These calculated spectra serve as a valuable reference for assigning the vibrational modes observed in experimental IR and Raman spectra. For instance, characteristic vibrational modes for the pyridinone ring, the isopropyl group, and the methyl group can be precisely identified.
Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using TD-DFT. This method provides information about the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. For this compound, TD-DFT calculations can help in understanding the nature of its electronic absorption bands, identifying the orbitals involved in the transitions (e.g., n → π* or π → π*), and predicting the wavelength of maximum absorption (λmax). The accuracy of these predictions is often validated by comparing the computed spectra with experimentally measured UV-Vis spectra in various solvents.
Nuclear Magnetic Resonance (NMR) chemical shifts are another set of spectroscopic data that can be accurately predicted using computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the isotropic magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated. This computational prediction is a powerful tool for the definitive assignment of NMR signals, especially for complex molecules where spectral overlap can occur.
The following table summarizes the application of computational methods in predicting spectroscopic data for pyridinone derivatives, which is directly applicable to this compound.
| Spectroscopic Technique | Computational Method | Predicted Parameters | Application in Validation |
| Infrared (IR) & Raman | DFT | Vibrational Frequencies, Intensities | Assignment of experimental vibrational modes |
| UV-Visible (UV-Vis) | TD-DFT | Excitation Energies, Oscillator Strengths, λmax | Interpretation of electronic absorption spectra |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO) | ¹H and ¹³C Chemical Shifts | Assignment of experimental NMR signals |
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions
Molecular modeling and docking studies are essential computational techniques for investigating how a molecule like this compound interacts with other molecules, particularly biological macromolecules such as proteins. These methods are fundamental in fields like drug discovery and materials science. nih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to explore its potential binding modes within the active site of a target protein. This is particularly relevant as pyridinone scaffolds are found in many biologically active compounds. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (the target protein) and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the receptor's binding site.
These docking simulations can reveal key intermolecular interactions, such as:
Hydrogen Bonds: The pyridinone ring of this compound contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form crucial hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The isopropyl and methyl groups provide hydrophobic character to the molecule, allowing it to interact favorably with nonpolar pockets within a binding site.
π-π Stacking: The aromatic pyridinone ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The results of molecular docking studies are often visualized to analyze the binding pose and the specific interactions that stabilize the ligand-receptor complex. The binding affinity is typically reported as a docking score, which provides a quantitative estimate of the binding strength.
The insights gained from molecular docking can guide the design of new pyridinone derivatives with improved binding affinities and biological activities. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, the isopropyl or methyl group on the pyridinone ring could be modified to better fill this space, potentially leading to a more potent compound.
The table below outlines the key aspects of molecular modeling and docking studies as they apply to understanding the intermolecular interactions of pyridinone systems.
| Computational Technique | Purpose | Key Information Gained | Application |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Binding pose, docking score, key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). | Drug discovery, understanding protein-ligand interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecular systems over time. | Stability of the ligand-receptor complex, conformational changes, detailed analysis of interaction energies. | Refinement of docking poses, studying the dynamic nature of binding. |
Applications of 4 Isopropyl 6 Methylpyridin 2 1h One in Advanced Chemical Design
Role as a Privileged Scaffold in Heterocyclic Chemistry
The pyridin-2(1H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the development of novel therapeutic agents. The utility of the pyridinone scaffold stems from its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to be readily functionalized at multiple positions. nih.govrsc.org
Substituted pyridin-2(1H)-ones have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. researchgate.net For instance, the pyridinone motif is a key component in a number of non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed for the treatment of HIV. researchgate.net The design of these inhibitors often involves modifying the substituents on the pyridinone ring to optimize their binding affinity and pharmacokinetic properties.
The compound 4-Isopropyl-6-methylpyridin-2(1H)-one, by virtue of its core structure, is an integral part of this class of privileged compounds. Its specific substitution pattern—an isopropyl group at the 4-position and a methyl group at the 6-position—provides a distinct lipophilic and steric profile that can be exploited in the design of targeted therapies. A closely related analog, 4-hydroxy-6-methylpyridin-2(1H)-one, serves as a crucial intermediate in the synthesis of second-generation pyridinone hybrids, underscoring the importance of the substitution at these positions for generating molecular diversity and biological activity. nih.gov
Contributions to Fragment-Based Design and Scaffold Hopping Methodologies
Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the identification and optimization of lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. rsc.org These initial hits are then grown or merged to create more potent molecules. Scaffold hopping aims to identify isofunctional molecular structures with significantly different core frameworks, which can lead to compounds with improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. researchgate.net
While direct studies detailing the use of this compound as a starting fragment are not extensively documented, its structural characteristics make it an ideal candidate for such approaches. As a privileged scaffold, the pyridinone core can be considered a validated "fragment" that is known to interact with various biological targets. Its relatively simple structure and molecular weight fall within the typical range for fragment libraries. The isopropyl and methyl substituents provide vectors for chemical elaboration, allowing chemists to "grow" the fragment into the binding pocket of a target protein. nih.gov
In the context of scaffold hopping, the pyridinone core of this compound can serve as a template for designing new heterocyclic systems. researchgate.net By retaining the key pharmacophoric features—such as the hydrogen bonding capabilities of the lactam moiety—while replacing the core ring system, it is possible to generate novel chemotypes. For example, computational methods can be used to identify alternative scaffolds that maintain a similar three-dimensional arrangement of substituents as seen in active this compound analogs. nih.gov
Development of Biomolecular Mimetics Utilizing the Pyridinone Core
Biomolecular mimetics are molecules designed to replicate the structure and/or function of biological macromolecules like peptides and nucleic acids. The pyridinone scaffold has proven to be a valuable platform for the development of such mimetics due to its structural and electronic properties. rsc.orgresearchgate.net
The pyridin-2(1H)-one moiety can function as a peptide bond isostere. researchgate.net Its rigid, planar structure and ability to participate in hydrogen bonding can mimic the conformation and interactions of a peptide backbone, making it a useful component in the design of peptidomimetics. These mimetics can offer advantages over natural peptides, such as increased metabolic stability and improved oral bioavailability.
Furthermore, the pyridinone ring has been successfully incorporated into nucleoside analogues. nih.gov In these structures, the pyridinone ring replaces the natural purine (B94841) or pyrimidine (B1678525) base. The synthesis of such pyridone-based nucleosides has been explored with the aim of developing novel antiviral and anticancer agents that can interfere with DNA replication and other cellular processes. nih.govresearchgate.net For instance, 5-β-D-Ribofuranosyl-2(1H)-pyridinone is a known purine nucleoside analogue with potential applications in oncology. rsc.org The versatility of the pyridinone core allows for the attachment of sugar moieties and further modifications to create a diverse range of nucleoside mimetics.
Design of Analogs with Tailored Chemical Behavior and Interaction Profiles
The design and synthesis of analogs of this compound are guided by structure-activity relationship (SAR) studies to create molecules with specific, tailored properties. The pyridinone scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of its electronic, steric, and pharmacokinetic characteristics. rsc.org
SAR studies on various pyridin-2(1H)-one derivatives have provided valuable insights into how different substituents influence biological activity. For example, in the development of urease inhibitors, it has been shown that electron-releasing groups on the pyridinone ring can be important for modulating biological activity. rug.nl In the context of HIV NNRTIs, even small changes to the substituents can significantly impact potency against both wild-type and mutant strains of the virus. rsc.org
For this compound, the design of analogs could involve several strategies:
Modification of the 4-position: The isopropyl group can be replaced with other alkyl or aryl groups to probe steric and lipophilic requirements of a target binding site. Introducing polar functional groups at this position could enhance solubility and introduce new hydrogen bonding interactions.
Modification of the 6-position: The methyl group can be substituted with larger or more functionalized groups to explore additional binding interactions.
Substitution at other ring positions: The 3- and 5-positions of the pyridinone ring are also amenable to substitution, offering further opportunities to optimize the interaction profile of the molecule.
N-alkylation: The nitrogen atom of the lactam can be alkylated to introduce new substituents and modulate the hydrogen bonding capacity of the scaffold.
A summary of potential analog design strategies is presented in the table below.
| Position of Modification | Example Substituents | Potential Impact |
| 4-Position | Cyclopropyl, Phenyl, Hydroxymethyl | Altering steric bulk, lipophilicity, and introducing H-bonding |
| 6-Position | Ethyl, Trifluoromethyl, Phenyl | Modifying steric and electronic properties |
| 3- and 5-Positions | Halogens, Cyano, Amide | Introducing polar contacts and altering electronic distribution |
| N1-Position | Benzyl (B1604629), Alkoxyalkyl | Increasing diversity and modifying solubility/H-bonding |
Through such systematic modifications, it is possible to develop analogs of this compound with tailored chemical behavior and optimized interaction profiles for specific biological targets.
Integration into Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. bohrium.com The pyridin-2(1H)-one scaffold is frequently synthesized and elaborated using MCRs. nih.gov
Substituted pyridinones, such as derivatives of this compound, can serve as key building blocks in these reactions. For example, a three-component reaction involving aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative (structurally similar to the subject compound) has been used to synthesize pyrano[3,2-c]pyridones. nih.govrsc.org This reaction proceeds in high yields and provides a straightforward route to complex heterocyclic systems.
The table below illustrates a representative multicomponent reaction involving a pyridinone core.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Yield Range | Reference |
| Aromatic Aldehydes | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridone | 75-98% | nih.govrsc.org |
The use of this compound or its derivatives in MCRs would enable the rapid assembly of diverse molecular scaffolds. By varying the other components in the reaction, a wide range of substituents can be introduced, leading to the creation of large chemical libraries for high-throughput screening. This approach is particularly valuable in drug discovery for exploring a broad chemical space and identifying novel bioactive compounds. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyridin-2(1H)-one derivatives is a well-established area of organic chemistry. However, the development of novel and sustainable synthetic pathways for 4-Isopropyl-6-methylpyridin-2(1H)-one remains a key area for future research. Current synthetic strategies often rely on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste.
Future research should focus on the development of "green" synthetic routes. This includes the exploration of:
One-pot multicomponent reactions: These reactions, where multiple starting materials react in a single vessel to form the desired product, offer significant advantages in terms of efficiency and waste reduction.
Catalytic methods: The use of transition metal or organocatalysts could enable more efficient and selective syntheses under milder conditions.
Alternative energy sources: The application of microwave irradiation or mechanochemistry could potentially shorten reaction times and improve yields.
A comparative analysis of potential synthetic pathways is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Multistep Synthesis | Well-established, reliable for small-scale synthesis. | Often requires harsh conditions, generates significant waste. |
| One-Pot Multicomponent Reactions | High atom economy, reduced reaction time and waste. | Optimization of reaction conditions can be complex. |
| Catalytic Methods | High efficiency and selectivity, milder reaction conditions. | Catalyst cost and stability can be a concern. |
| Renewable Starting Materials | Increased sustainability, reduced reliance on fossil fuels. | Availability and cost of suitable bio-based feedstocks. |
| Alternative Energy Sources | Faster reaction rates, potential for improved yields. | Specialized equipment may be required. |
Advanced Mechanistic Studies of Pyridinone Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. While general mechanisms for pyridinone formation are known, the specific influence of the isopropyl and methyl substituents on reaction kinetics and thermodynamics warrants further investigation.
Advanced mechanistic studies could employ a combination of experimental and computational techniques:
Kinetic studies: Monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) can provide valuable insights into the reaction mechanism.
In-situ spectroscopic analysis: Techniques such as NMR and IR spectroscopy can be used to identify and characterize reaction intermediates.
Computational modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. ijcce.ac.irdntb.gov.ua
Comprehensive Structure-Reactivity Relationship Studies
The substituents on the pyridinone ring play a critical role in determining its chemical and physical properties. A comprehensive understanding of the structure-reactivity relationships (SRRs) for this compound is essential for predicting its behavior in various chemical environments and for designing new derivatives with desired properties.
Future research in this area should focus on systematically varying the substituents on the pyridinone core and evaluating the impact on:
Acidity/Basicity: The pKa of the N-H proton and the basicity of the carbonyl oxygen are key parameters influencing the compound's reactivity and solubility.
Nucleophilicity/Electrophilicity: The electron-donating or -withdrawing nature of the substituents will affect the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon.
Tautomerism: The equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) tautomers can be influenced by the substituents and the solvent environment. nih.gov
Exploration of New Chemical Space through Derivatization
The this compound scaffold provides a versatile platform for the synthesis of a wide range of new derivatives with potentially interesting biological and material properties. Derivatization can be achieved through reactions targeting different positions of the pyridinone ring.
Key areas for exploration include:
N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom can significantly modify the compound's properties.
Electrophilic aromatic substitution: The pyridinone ring can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation to introduce new functional groups.
Functionalization of the methyl group: The methyl group at the 6-position can be a handle for further chemical modifications.
Modification of the isopropyl group: While more challenging, selective functionalization of the isopropyl group could lead to novel structures.
The exploration of this new chemical space could lead to the discovery of compounds with applications in areas such as pharmaceuticals, agrochemicals, and materials science. Pyridin-2(1H)-one hybrids have shown promise as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.govresearchgate.net
Integration of Machine Learning and AI in Pyridinone Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) offers powerful new tools for accelerating the discovery and development of novel pyridinone derivatives. These computational approaches can be used to:
Predict molecular properties: ML models can be trained to predict the physicochemical and biological properties of virtual compounds, allowing for the rapid screening of large chemical libraries.
Design novel structures: Generative models can be used to design new pyridinone derivatives with desired properties.
Optimize reaction conditions: AI algorithms can be employed to optimize synthetic routes by predicting the optimal reaction parameters.
Analyze complex datasets: ML techniques can be used to identify patterns and relationships in large datasets from high-throughput screening experiments.
The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery and materials development processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
